2-butyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a core structure that combines a benzene ring with a pyrimidine ring. This compound features a butyl group at the 2-position and a nitro group at the 6-position of the quinazolinone ring, which contributes to its unique chemical and biological properties. Quinazolinones, including 2-butyl-6-nitro-3H-quinazolin-4-one, are notable for their diverse pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
The compound can be synthesized through various organic reactions, and it has been studied extensively in scientific literature for its potential therapeutic applications. It is available from chemical suppliers and research institutions for further study and application in medicinal chemistry.
2-butyl-6-nitro-3H-quinazolin-4-one is classified as:
The synthesis of 2-butyl-6-nitro-3H-quinazolin-4-one typically involves multi-step organic reactions. Common methods include:
These methods allow for flexibility in modifying the compound's structure to enhance its biological activity .
The molecular structure of 2-butyl-6-nitro-3H-quinazolin-4-one can be described as follows:
Property | Data |
---|---|
Molecular Formula | C12H13N3O3 |
Molecular Weight | 247.25 g/mol |
InChI | InChI=1S/C12H13N3O3/c1-2-3... |
InChI Key | HBTDTQDTPZRGLG-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=NC2=C(C=C(C=C2)N+[O-])C(=O)N1 |
The compound exhibits a bicyclic structure with distinct functional groups that influence its reactivity and interactions with biological targets .
2-butyl-6-nitro-3H-quinazolin-4-one participates in various chemical reactions typical of quinazolinones:
These reactions contribute to the versatility of 2-butyl-6-nitro-3H-quinazolin-4-one in synthetic organic chemistry .
The mechanism of action of 2-butyl-6-nitro-3H-quinazolin-4-one involves interaction with specific molecular targets within biological systems:
Studies examining these interactions are crucial for understanding its therapeutic potential .
The physical properties of 2-butyl-6-nitro-3H-quinazolin-4-one include:
Key chemical properties include:
The compound's reactivity is influenced by the presence of the nitro group, which can undergo bioreduction, leading to reactive intermediates that interact with cellular components.
2-butyl-6-nitro-3H-quinazolin-4-one has several scientific applications:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 491589-22-1
CAS No.: 173449-96-2